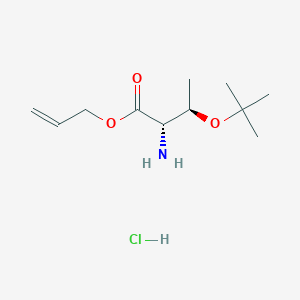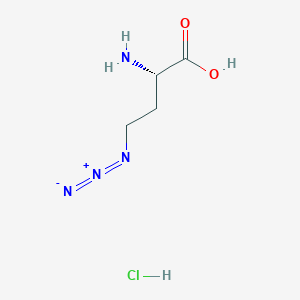
(S)-2-アミノ-4-アジドブタン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-azidobutanoic acid hydrochloride, commonly referred to as SABAH, is a synthetic organic compound that has become increasingly popular in scientific research. It has been used in a variety of studies, including in vitro, in vivo, and pharmacological research.
科学的研究の応用
タンパク質合成研究
L-アジドホモアラニン塩酸塩は、アジド部分を有するメチオニンのアミノ酸アナログです。この化合物は、培養細胞に供給され、活性タンパク質合成中にタンパク質に取り込まれることができます。 アジド修飾タンパク質は、蛍光アルキンまたはビオチンアルキンで検出でき、タンパク質合成とさまざまな細胞プロセスにおける組み込みを研究することができます {svg_1}.
クリックケミストリーアプリケーション
L-アジドホモアラニン塩酸塩のアジド基は非常に反応性が高く、クリックケミストリー反応、特にCu(I)触媒アジド-アルキン環状付加(CuAAC)に関与できます。 この反応は、タンパク質をさまざまなアルキン含有分子で機能化するために使用され、タンパク質相互作用と機能の研究を可能にします {svg_2}.
生体直交非標準アミノ酸標識(BONCAT)
L-アジドホモアラニン塩酸塩は、BONCATで、新たに合成されたタンパク質の同定に使用されます。 この技術により、特定の時間枠で合成されたタンパク質を選択的に標識し、その後の同定が可能になり、プロテオームの動的な変化を理解するために不可欠です {svg_3}.
非天然アミノ酸の組み込み
非天然アミノ酸として、L-アジドホモアラニン塩酸塩は、タンパク質分解に影響を与えることなく、新規タンパク質合成中にタンパク質に取り込まれる可能性があります。 これにより、タンパク質の構造と機能の探索、およびユニークな特性を持つ新規タンパク質の開発が可能になります {svg_4}.
オプトエレクトロニクスおよびフォトニックデバイス
L-アジドホモアラニン塩酸塩とは直接関係ありませんが、L-グルタミン酸塩酸塩などの類似の化合物に関する研究では、非線形光学単結晶の成長において潜在的な用途が示されています。 これらの結晶はオプトエレクトロニクスおよびフォトニックデバイスに使用されており、L-アジドホモアラニン塩酸塩も同様の用途に探索できることを示唆しています {svg_5}.
溶液相ペプチド合成
この化合物の反応性は、溶液相ペプチド合成に適しており、ペプチドにアジド官能基を導入するために使用できます。 これらの官能基は、さらに化学修飾したり、ペプチド相互作用を研究したりするために使用できます {svg_6}.
タンパク質PEG化およびマスキング
クリックケミストリーを使用して、L-アジドホモアラニンを含むタンパク質をPEG化したり、糖でマスキングしたりできます。 この修飾は、タンパク質の溶解性、安定性、および活性を変化させる可能性があり、治療用途や薬物送達システムに役立ちます {svg_7}.
抗体結合
L-アジドホモアラニンによって導入されたアジド官能基は、タンパク質を抗体に結合させるために使用できます。 この用途は、標的癌療法で使用される抗体薬物複合体(ADC)の開発において重要です {svg_8}.
作用機序
- Role : When incorporated into proteins during de novo protein synthesis, AHA serves as a versatile handle for subsequent chemical modifications. It replaces methionine without significantly affecting protein degradation .
- Resulting Changes : By replacing methionine, AHA introduces a bioorthogonal handle that enables site-specific functionalization of proteins. Researchers can attach various probes, imaging agents, or other molecules to study protein function and localization .
- Incorporation into Proteins : AHA can be fed to cultured cells, where it is actively incorporated into nascent proteins during translation. This process occurs via the same tRNA synthetase that recognizes methionine, making AHA a valuable tool for protein labeling .
- Downstream Effects : Once incorporated, AHA allows researchers to selectively modify proteins using click chemistry. This opens up possibilities for studying protein dynamics, interactions, and localization within living cells .
- Impact on Bioavailability : Since AHA is not intended for systemic administration, its bioavailability is less relevant. Researchers focus on its incorporation efficiency and specificity within cells .
- Cellular Effects : By labeling proteins with AHA, scientists gain insights into cellular processes, protein trafficking, and protein function. For example, AHA has been used to study protein synthesis in bacteria and eukaryotic cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生物活性
SABAH has been shown to have a variety of biological activities. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, as well as a modulator of the immune system. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to have an effect on the production of nitric oxide.
Biochemical and Physiological Effects
SABAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can have a variety of effects on the body, including the regulation of blood pressure and the promotion of vasodilation. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and memory.
実験室実験の利点と制限
The use of SABAH in laboratory experiments has a number of advantages and limitations. One of the main advantages of using SABAH is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, it is important to note that SABAH is a synthetic compound and should be handled with caution as it is potentially toxic. Additionally, it is important to note that the exact mechanism of action of SABAH is not fully understood, so further research is necessary in order to fully understand its effects.
将来の方向性
The use of SABAH in scientific research is still in its early stages and there are numerous potential future directions for research. One possible avenue of research is to further investigate the effects of SABAH on the body, such as its effects on inflammation, immune response, and the production of nitric oxide. Additionally, further research could be conducted to investigate the mechanisms of action of SABAH, such as its effects on the enzyme acetylcholinesterase. Additionally, further research could be conducted to investigate the potential therapeutic applications of SABAH, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be conducted to investigate the potential adverse effects of SABAH, such as its toxicity and potential interactions with other drugs.
合成法
SABAH can be synthesized in two steps through the reaction of 4-azido butyric acid with an amine. The first step involves the reaction of 4-azido butyric acid with an amine, such as methylamine, to produce an azido ester. The second step involves the hydrolysis of the azido ester to yield SABAH. The reaction is shown below:
4-Azido Butyric Acid + Methylamine → Azido Ester → SABAH + HCl
特性
IUPAC Name |
(2S)-2-amino-4-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942518-29-8 |
Source


|
| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

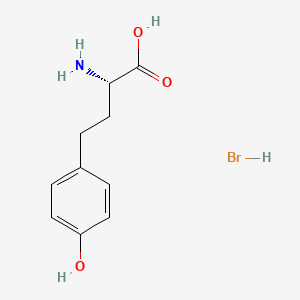




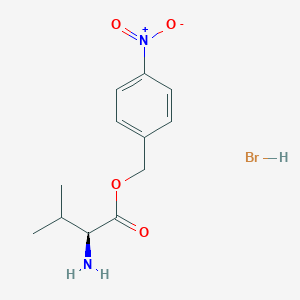
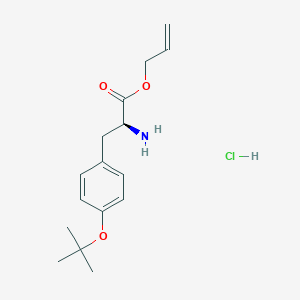

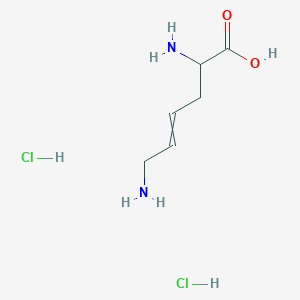
![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)
